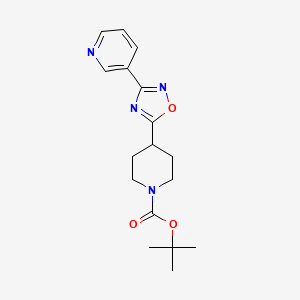
tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate, also known as TPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPOP is a piperidine-based compound that contains a pyridine and oxadiazole moiety, making it a versatile molecule with diverse properties.
Scientific Research Applications
Tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is in the field of organic electronics, where tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate has been used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is not fully understood, but it is believed to interact with various biological targets such as enzymes, receptors, and ion channels. tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate has been shown to inhibit the growth of several bacterial and fungal strains by disrupting their cell membranes and inhibiting their metabolic pathways. tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate has also been shown to interact with metal ions such as zinc and copper, leading to the formation of fluorescent complexes.
Biochemical and Physiological Effects:
tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate has been shown to have several biochemical and physiological effects, including antibacterial and antifungal activity, metal ion sensing, and fluorescence imaging. tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate has also been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of using tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate in lab experiments is its versatility and ease of synthesis. tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is a relatively simple compound to synthesize, and its properties can be easily modified by changing the substituents on the pyridine and oxadiazole moieties. However, one of the limitations of using tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the study of tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate. One direction is to further investigate its potential applications in organic electronics, particularly in the development of more efficient OLEDs and OPVs. Another direction is to explore its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate and its interactions with biological targets.
Synthesis Methods
The synthesis of tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate involves the reaction of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with 3-aminopyridine and 5-fluoro-1,2,4-oxadiazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere and in a suitable solvent such as dichloromethane or dimethylformamide. The resulting product is then purified by column chromatography to obtain tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate in high yield and purity.
properties
IUPAC Name |
tert-butyl 4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-17(2,3)23-16(22)21-9-6-12(7-10-21)15-19-14(20-24-15)13-5-4-8-18-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQVFSIRWNKTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)
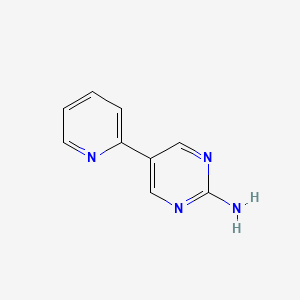
![4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine](/img/structure/B7469752.png)

![N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469773.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469775.png)
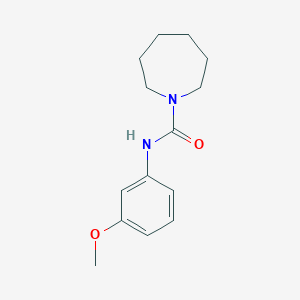
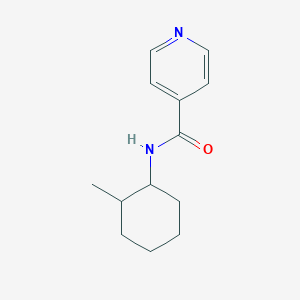
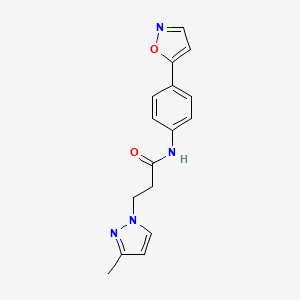
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B7469790.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)
![N-carbamoyl-2-[2-(3,3-dimethyl-2-oxobutylidene)-5-[[5-(4-nitrophenyl)-2-furanyl]methylidene]-4-oxo-3-thiazolidinyl]acetamide](/img/structure/B7469799.png)
![Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B7469800.png)